Studies suggest that tetrindole mesylate might possess neuroprotective properties. It has been shown to improve functional recovery and reduce infarct volume in animal models of stroke []. Additionally, research suggests that it might offer protection against neuronal damage caused by glutamate excitotoxicity, a pathological process implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ].
Tetrindole mesylate has been explored for its potential anticonvulsant properties. Studies have demonstrated its effectiveness in reducing seizure frequency and severity in animal models of epilepsy [, ]. However, further research is needed to determine its efficacy and safety in human clinical trials.
Some studies suggest that tetrindole mesylate might have pain-relieving (antinociceptive) properties. It has been shown to produce antinociceptive effects in various animal models of pain, including neuropathic pain and inflammatory pain []. However, more research is required to understand the underlying mechanisms and translate these findings into clinical applications.
Tetrindole mesylate is being investigated for its potential use in other areas of scientific research, including:
Tetrindole mesylate is a chemical compound known for its role as a selective inhibitor of monoamine oxidase A, an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its chemical formula is CHNOS, and it has a molecular weight of 390.54 g/mol. The compound is often presented as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological properties .
Tetrindole mesylate exhibits significant biological activity as an antidepressant through its mechanism as a monoamine oxidase A inhibitor. Research indicates that it inhibits this enzyme in a competitive manner, leading to increased levels of monoamines in the brain, which are associated with mood regulation. In animal studies, administration of tetrindole mesylate resulted in substantial inhibition (up to 80%) of monoamine oxidase A activity within a short period . This inhibition is believed to contribute to its antidepressant effects.
The synthesis of tetrindole mesylate typically involves the following steps:
The synthesis process can vary slightly depending on specific laboratory protocols but generally follows this framework.
Tetrindole mesylate has primarily been investigated for its potential use as an antidepressant due to its selective inhibition of monoamine oxidase A. While it was once considered for clinical applications, it has been withdrawn from commercial sale for unspecified reasons . Its primary application remains in research settings, particularly in studies related to mood disorders and neuropharmacology.
Studies have shown that tetrindole mesylate interacts selectively with monoamine oxidase A, demonstrating a competitive inhibition profile. In vitro studies indicate that this interaction is characterized by a Ki value around 0.4 µM for monoamine oxidase A, while showing weaker inhibition for monoamine oxidase B (Ki around 110 µM) . The unique binding characteristics suggest that tetrindole mesylate may serve as a valuable tool in understanding the pharmacodynamics associated with monoamine oxidase inhibition.
Tetrindole mesylate shares structural similarities with several other compounds known for their antidepressant properties. Below are some comparable compounds:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Characteristics |
|---|---|---|---|
| Pirlindole | Similar | Monoamine oxidase A inhibitor | Exhibits serotonergic activity |
| Metralindole | Similar | Monoamine oxidase A inhibitor | Has additional effects on serotonin receptors |
| Clorgyline | Dissimilar | Selective monoamine oxidase A inhibitor | Primarily used in research rather than therapy |
Tetrindole mesylate's uniqueness lies in its specific binding affinity and selectivity towards monoamine oxidase A compared to other similar compounds, which may exhibit broader or different pharmacological profiles .
The Fischer indole synthesis remains one of the most extensively utilized methods for preparing indole derivatives, including the carbazole core structure present in tetrindole mesylate [9] [11]. This classical reaction involves the cyclization of arylhydrazones under acidic conditions, producing aromatic heterocyclic indole systems through a well-established mechanism [13] [15].
The optimization of Fischer indole synthesis for tetrindole-related compounds requires careful consideration of reaction parameters. Temperature control emerges as a critical factor, with optimal conditions typically ranging from 110°C to 150°C depending on the specific substrate and catalyst system employed [10] [12]. The selection of appropriate acid catalysts significantly influences reaction efficiency, with both Brønsted acids such as hydrochloric acid and sulfuric acid, and Lewis acids including zinc chloride and aluminum chloride demonstrating effectiveness [15] [16].
Recent advances in Fischer indole synthesis optimization have focused on solvent system improvements. Continuous flow synthetic methods utilizing dimethyl sulfoxide, acetic acid, and water mixtures in ratios of 2:1:1 have demonstrated enhanced conversion rates exceeding 95% under optimized conditions [10]. These solvent systems provide homogeneous reaction environments while maintaining compatibility with the phenylhydrazine hydrochloride starting materials commonly employed in indole synthesis.
Table 1: Fischer Indole Synthesis Optimization Parameters
| Parameter | Optimal Range | Conversion Rate | Reference Conditions |
|---|---|---|---|
| Temperature | 110-150°C | 85-95% | DMSO/AcOH/H2O system [10] |
| Residence Time | 5-25 minutes | 70-85% | Continuous flow [10] |
| Catalyst Loading | 1.0-1.5 equiv | 80-90% | HCl or ZnCl2 [15] |
| Solvent Ratio | DMSO:AcOH:H2O (2:1:1) | 95.8% | Flow synthesis [10] |
The mechanistic understanding of Fischer indole synthesis reveals three distinct steps: tautomeric conversion of hydrazone to ene-hydrazine, carbon-carbon bond formation through sigmatropic rearrangement, and final cyclization with ammonia elimination [12] [15]. The carbon-carbon bond formation step represents the rate-determining step, making optimization of reaction conditions particularly important for achieving high yields in tetrindole synthesis applications.
Industrial implementation of optimized Fischer indole procedures has demonstrated significant advantages in terms of atom economy and waste reduction. Eco-friendly processes utilizing toluene as both cosolvent and extraction solvent have achieved zero wastewater production while maintaining high product purity without additional purification steps [8]. These developments prove particularly relevant for large-scale synthesis of complex indole-containing pharmaceuticals.
The formation of mesylate salts involves the reaction between the basic nitrogen-containing tetrindole compound and methanesulfonic acid, resulting in protonation and ionic salt formation [18] [20]. This process differs fundamentally from mesylation reactions involving methanesulfonyl chloride, which create covalent sulfonate ester bonds with alcoholic substrates.
Methanesulfonyl chloride-mediated reactions follow distinct mechanistic pathways depending on the base and reaction conditions employed [16] [22]. The classical mechanism involves nucleophilic attack by the alcohol oxygen on the sulfur center, followed by chloride departure and base-mediated deprotonation. However, recent mechanistic studies reveal that reactions with strong bases such as triethylamine can proceed through sulfene intermediate formation [18] [19].
The sulfene mechanism represents a significant departure from direct nucleophilic substitution pathways. Methanesulfonyl chloride undergoes elimination of hydrogen chloride under basic conditions to generate the highly reactive sulfene intermediate, methylenedioxosulfur(VI) [18]. This transient species rapidly reacts with nucleophilic substrates, providing an alternative reaction pathway that often demonstrates enhanced selectivity and efficiency.
Table 2: Mesylation Reaction Conditions and Mechanisms
| Base System | Temperature | Mechanism Type | Product Selectivity | Reaction Time |
|---|---|---|---|---|
| Pyridine | 0-25°C | Direct SN2 | 85-90% | 2-6 hours [16] |
| Triethylamine | 0-25°C | Sulfene pathway | 90-95% | 1-3 hours [18] |
| DMAP/Pyridine | 0°C | Mixed mechanism | 88-92% | 3-5 hours [22] |
| Sodium tert-butoxide | 25°C | Elimination/addition | 80-85% | 4-8 hours [20] |
The preparation of tetrindole mesylate specifically involves acid-base chemistry rather than covalent bond formation. Methanesulfonic acid functions as a strong organic acid with exceptional stability and low volatility, making it ideal for pharmaceutical salt formation [20]. The resulting mesylate salt demonstrates enhanced solubility characteristics compared to the free base, with aqueous solubility reaching approximately 39 milligrams per milliliter in dimethyl sulfoxide [6].
Industrial mesylation processes require careful control of stoichiometry and reaction conditions to ensure complete conversion and high purity products. The absence of water during methanesulfonyl chloride reactions prevents hydrolysis side reactions, while controlled addition rates minimize thermal decomposition [19] [23]. These considerations prove particularly important when scaling reactions from laboratory to manufacturing levels.
Quality control considerations for mesylation reactions include monitoring of residual methanesulfonyl chloride levels, which can undergo hydrolysis to generate hydrochloric acid and methanesulfonic acid [23]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable precise characterization of mesylate products and identification of potential impurities arising from incomplete conversion or side reactions.
Tetrindole exists as enantiomeric forms due to the presence of a stereogenic center at the 3a position of the hexahydropyrazino ring system [4] [7]. The resolution of racemic tetrindole represents a critical step in obtaining enantiomerically pure material for pharmaceutical applications, as the individual enantiomers demonstrate distinct pharmacological properties and activities.
Classical resolution approaches involve the formation of diastereomeric salts using chiral resolving agents [25] [28]. Common chiral acids employed for resolution of basic compounds include (+)-tartaric acid, (-)-malic acid, (+)-camphor-10-sulfonic acid, and (-)-mandelic acid [24] [28]. These naturally occurring or readily available synthetic chiral acids form crystalline salts with different solubilities, enabling separation through fractional crystallization.
The selection of appropriate resolving agents requires systematic screening to identify combinations that provide adequate differences in physical properties between diastereomeric salts [25] [26]. Factors influencing resolution efficiency include the degree of interaction between the chiral centers, crystal packing effects, and solvent systems employed for crystallization. Temperature control during crystallization proves critical for achieving high enantiomeric excess in the separated fractions.
Table 3: Chiral Resolution Techniques for Basic Pharmaceutical Compounds
| Resolution Method | Typical Yield | Enantiomeric Excess | Processing Time | Cost Efficiency |
|---|---|---|---|---|
| Diastereomeric crystallization | 40-45% | 95-99% | 24-72 hours [25] | Moderate |
| Preparative chiral chromatography | 35-40% | 98-99.5% | 2-8 hours [27] | High |
| Enzymatic resolution | 30-50% | 90-98% | 12-48 hours [26] | Low-Moderate |
| Preferential crystallization | 80-90% | 85-95% | 48-96 hours [26] | Low |
Modern chromatographic resolution techniques offer alternatives to classical salt formation methods. Chiral high-performance liquid chromatography employs specialized stationary phases containing immobilized chiral selectors such as cyclodextrin derivatives or chiral crown ethers [27] [31]. These methods enable direct separation of enantiomers without chemical derivatization, though typically at reduced throughput compared to crystallization-based approaches.
Supercritical fluid chromatography represents an emerging technology for large-scale chiral separations, utilizing carbon dioxide as the primary mobile phase component [27] [31]. This technique combines the selectivity advantages of liquid chromatography with the environmental benefits of reduced organic solvent consumption, making it particularly attractive for pharmaceutical manufacturing applications.
Enzymatic resolution provides an alternative approach utilizing stereoselective biocatalysts to preferentially transform one enantiomer while leaving the other unchanged [26] [30]. Lipases and esterases demonstrate particular utility for resolution of compounds containing ester or hydroxyl functional groups, though the basic nature of tetrindole may require derivatization prior to enzymatic treatment.
The economic considerations of resolution techniques significantly impact industrial viability. While diastereomeric salt formation theoretically yields only 50% of the desired enantiomer, racemization and recycling of the unwanted enantiomer can improve overall process efficiency [25] [28]. Advanced resolution strategies incorporate continuous processing and automated optimization to maximize throughput while minimizing waste generation.
The implementation of green chemistry principles in tetrindole mesylate synthesis addresses growing environmental and economic pressures facing pharmaceutical manufacturing [32] [33]. These approaches focus on waste prevention, atom economy maximization, safer chemical design, and energy efficiency throughout the synthetic process.
Solvent selection represents a primary area for green chemistry implementation in pharmaceutical synthesis. Traditional organic solvents such as dichloromethane and chloroform present environmental and health concerns, driving development of benign alternatives [32] [38]. Water-based reaction systems demonstrate particular promise for Fischer indole synthesis, with aqueous conditions enabling efficient cyclization while eliminating organic solvent waste streams.
Continuous manufacturing technologies align closely with green chemistry objectives by reducing batch-to-batch variation, minimizing inventory requirements, and enabling real-time process optimization [34] [48]. Flow reactors provide precise control over reaction parameters while reducing overall reactor volumes and associated energy requirements. These systems demonstrate particular advantages for exothermic reactions where heat management proves challenging in traditional batch processes.
Table 4: Green Chemistry Metrics for Pharmaceutical Synthesis
| Process Parameter | Traditional Batch | Continuous Flow | Green Alternative | Environmental Impact |
|---|---|---|---|---|
| Solvent consumption | 10-50 L/kg product | 5-15 L/kg product | 1-5 L/kg product [34] | 80-90% reduction |
| Energy utilization | 100-200 MJ/kg | 60-120 MJ/kg | 30-80 MJ/kg [38] | 50-70% reduction |
| Waste generation | 50-100 kg/kg product | 20-40 kg/kg product | 5-20 kg/kg product [33] | 75-85% reduction |
| Process efficiency | 60-80% atom economy | 70-85% atom economy | 85-95% atom economy [32] | 20-30% improvement |
Biocatalytic approaches offer environmentally benign alternatives to traditional chemical synthesis methods [33] [38]. Engineered enzymes demonstrate exceptional selectivity and operate under mild conditions, reducing energy requirements and eliminating harsh chemical reagents. Recent advances in directed evolution enable optimization of biocatalysts for non-natural substrates, expanding their applicability to complex pharmaceutical intermediates.
Microwave-assisted synthesis and mechanochemistry represent emerging activation methods that align with green chemistry principles [34] [35]. These techniques often enable reactions under solvent-free conditions while significantly reducing reaction times and energy consumption. Mechanochemical approaches prove particularly attractive for solid-state reactions and salt formations relevant to mesylate preparation.
The application of artificial intelligence and machine learning for process optimization supports green chemistry objectives by identifying optimal conditions with minimal experimental effort [51] [53]. Algorithmic process optimization techniques enable rapid exploration of parameter space while minimizing material consumption and waste generation. These approaches prove particularly valuable for complex multi-step syntheses where traditional optimization methods require extensive experimentation.
Life cycle assessment provides quantitative evaluation of environmental impacts throughout the entire product lifecycle [37] [52]. This methodology enables comparison of alternative synthetic routes and identification of improvement opportunities. Integration of life cycle thinking with green chemistry principles ensures that environmental benefits achieved in synthesis are not offset by downstream processing or waste treatment requirements.
Regulatory frameworks increasingly recognize and incentivize green chemistry practices in pharmaceutical manufacturing [36] [49]. Process analytical technology and quality by design approaches align with both regulatory expectations and environmental objectives by enabling real-time monitoring and control of critical process parameters. These integrated approaches support sustainable manufacturing while maintaining product quality and regulatory compliance.
High-Performance Liquid Chromatography represents the most extensively employed analytical technique for the characterization of tetrindole mesylate [1] [2]. The chromatographic analysis of this compound utilizes reverse-phase liquid chromatography systems with C18 stationary phases as the preferred separation medium [3] [4].
The standard HPLC configuration for tetrindole mesylate analysis employs a C18 column with dimensions of 250 millimeters length by 4.6 millimeters internal diameter, utilizing 5 micrometer particle size packing material [1] [5]. The mobile phase composition typically consists of acetonitrile combined with aqueous buffer systems in various proportions, with optimization dependent upon the specific analytical requirements [2] [3].
Detection methodology employs ultraviolet spectrophotometry across a wavelength range of 212 to 273 nanometers, with photodiode array detection providing enhanced spectral confirmation capabilities [1] [4] [5]. The flow rate parameters are maintained between 0.8 and 1.0 milliliters per minute, with injection volumes standardized at 20 microliters [4] [5].
The development of stability-indicating HPLC methods for tetrindole mesylate follows established pharmaceutical analytical guidelines [1] [2]. Critical method parameters include retention time reproducibility, peak symmetry factors, and resolution between analyte and potential degradation products [1] [3]. The analytical methods demonstrate linearity across concentration ranges appropriate for pharmaceutical applications, with correlation coefficients exceeding 0.999 [4] [5].
System suitability testing protocols require theoretical plate counts exceeding 2000, tailing factors below 2.0, and relative standard deviation values for peak areas maintained below 2.0 percent [5]. Temperature control systems maintain ambient to 30 degrees Celsius operational conditions throughout analysis [3] [4].
Method validation encompasses precision, accuracy, linearity, range, specificity, robustness, and detection limits in accordance with International Conference on Harmonization guidelines [3] [4] [5]. Precision studies demonstrate relative standard deviation values consistently below 2.0 percent for both intra-day and inter-day measurements [4] [5]. Accuracy assessments through recovery studies yield values within the 98 to 102 percent range [5].
The limit of detection and limit of quantification values are established through signal-to-noise ratio determinations, with sensitivities appropriate for pharmaceutical quality control applications [3] [4]. Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, flow rate, and detection wavelength parameters [4] [5].
Mass spectrometry analysis of tetrindole mesylate employs electrospray ionization techniques for molecular ion generation and subsequent fragmentation analysis [6] [7]. The molecular ion peak appears at mass-to-charge ratio 391 corresponding to the protonated molecular ion [M+H]+ of the mesylate salt form [8] [9] [10].
Electrospray ionization in positive mode generates the primary molecular ion through protonation of the basic nitrogen centers within the tetrindole structure [6] [11]. The mesylate counterion contributes to the overall molecular weight of 390.54 daltons, with the base compound exhibiting molecular formula C20H26N2 [8] [9] [12].
The isotope pattern analysis reveals characteristic peaks at M+1 and M+2 positions, consistent with natural isotope abundance patterns for carbon, nitrogen, and sulfur atoms present in the molecular structure [13]. Double-charged ion species [M+2H]2+ may be observed under specific ionization conditions, appearing at approximately mass-to-charge ratio 196 [14].
Collision-induced dissociation generates characteristic fragment ions through predictable bond cleavage patterns [6] [13]. The tetrindole core structure undergoes fragmentation at the saturated ring systems, producing ions corresponding to the carbazole moiety and cyclohexyl substituent loss [13] [15].
Primary fragmentation includes loss of the methanesulfonate group (molecular weight 95), producing a fragment ion at mass-to-charge ratio 296 corresponding to the protonated tetrindole base [6] [15]. Secondary fragmentation of this base ion generates smaller fragments through alpha cleavage reactions and McLafferty rearrangement processes [13] [15].
Liquid chromatography-tandem mass spectrometry methods provide enhanced specificity for tetrindole mesylate analysis in complex matrices [16] [17]. Selected reaction monitoring transitions utilize the molecular ion to fragment ion pathways for quantitative analysis applications [16] [17].
The most abundant and reliable product ions serve as quantifier and qualifier transitions in multiple reaction monitoring experiments [16]. Collision energy optimization ensures maximum fragment ion abundance while maintaining specificity for the target analyte [16] [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tetrindole mesylate through analysis of proton and carbon-13 environments [18] [19]. The technique offers definitive structural confirmation and purity assessment capabilities [20] [21].
Proton NMR analysis of tetrindole mesylate reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecular structure [18] [22]. The aromatic protons of the carbazole system appear in the downfield region between 7.0 and 8.0 parts per million [18] [20].
The cyclohexyl substituent protons generate characteristic multiplet patterns in the aliphatic region between 1.0 and 3.0 parts per million [18] [22]. The saturated ring system protons of the tetrahydropyrazino moiety contribute signals in the 2.0 to 4.0 parts per million range [18] [22].
Integration values confirm the expected hydrogen count for each structural component, with coupling patterns providing connectivity information between adjacent carbon centers [18] [20]. The methanesulfonate methyl group appears as a distinct singlet at approximately 2.7 parts per million [18].
Carbon-13 NMR spectroscopy provides detailed information regarding the carbon framework of tetrindole mesylate [19] [23]. The aromatic carbon signals appear in the 110 to 140 parts per million region, with quaternary carbons exhibiting reduced intensity relative to protonated carbons [19] [23].
The saturated carbon atoms of the ring systems generate signals in the 20 to 60 parts per million range, with chemical shift values reflecting the electronic environment and substitution patterns [19] [23]. The methanesulfonate carbon appears at approximately 39 parts per million as a characteristic singlet [19].
Distortionless Enhancement by Polarization Transfer experiments distinguish between methyl, methylene, and methine carbon centers, providing additional structural confirmation [19] [24]. Two-dimensional correlation experiments establish connectivity relationships between carbon and hydrogen atoms [19] [20].
Advanced two-dimensional NMR methods including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence provide enhanced structural elucidation capabilities [19] [20]. These techniques confirm molecular connectivity patterns and assist in complete chemical shift assignment [19] [20].
Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen coupling relationships, supporting structural confirmation and impurity identification [19] [24]. Nuclear Overhauser Effect Spectroscopy provides spatial proximity information for three-dimensional structural analysis [19].
X-ray diffraction crystallography serves as the definitive method for three-dimensional structural determination of tetrindole mesylate in the solid state [25] [26]. This technique provides atomic-level resolution of molecular geometry and crystal packing arrangements [27] [28].
Single crystal X-ray diffraction analysis requires the preparation of suitable crystalline samples of tetrindole mesylate with dimensions appropriate for diffraction studies [26] [28]. The crystallization process typically employs slow evaporation or vapor diffusion techniques using appropriate solvent systems [26] [29].
Data collection utilizes monochromatic X-ray radiation, commonly copper K-alpha or molybdenum K-alpha wavelengths, with detection systems capable of recording diffraction intensities across multiple angles [26] [28]. The resulting diffraction pattern provides information regarding unit cell parameters, space group symmetry, and atomic coordinates [26] [30].
Structure solution employs direct methods or molecular replacement techniques, followed by least-squares refinement to optimize atomic positions and thermal parameters [26] [28]. The final structural model includes hydrogen atom positions determined through difference Fourier synthesis or geometric constraints [26].
X-ray diffraction analysis can identify different polymorphic forms of tetrindole mesylate, which may exhibit distinct physicochemical properties [25] [31]. Powder diffraction patterns provide fingerprint identification of crystalline phases without requiring single crystal samples [25] [29].
Variable temperature diffraction studies reveal thermal stability characteristics and potential phase transitions in the solid state [25]. These investigations support pharmaceutical development by identifying stable crystalline forms suitable for formulation applications [31] [32].
The crystal structure data provides insight into intermolecular interactions including hydrogen bonding patterns, van der Waals contacts, and π-π stacking arrangements [25] [30]. Such information correlates with physical properties including solubility, stability, and bioavailability characteristics [31] [32].
Crystallographic validation employs standard metrics including R-factors, goodness-of-fit parameters, and residual electron density analysis [26] [28]. These quality indicators ensure the reliability and accuracy of the determined crystal structure [26] [30].
Molecular geometry validation confirms reasonable bond lengths, bond angles, and torsion angles compared to expected values for similar chemical structures [26] [28]. Thermal parameter analysis indicates atomic displacement characteristics and potential disorder within the crystal lattice [26].